2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
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Description
Scientific Research Applications
Synthesis and Chemical Transformations
Ring Closure and Hydrogenation : 2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can be synthesized through a reaction involving 2-(2′-chloroethoxy)-acetophenone and primary aliphatic amines. This process includes ring closure and subsequent hydrogenation to yield 5-methyl derivatives (Schenker & Druey, 1963).
Conversion into Related Compounds : The compound is also involved in the preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one, leading to the synthesis of various related compounds through processes like ring cleavage and N-alkylation (Huckle, Lockhart & Wright, 1972).
Cleavage Under Alkynes : It undergoes cleavage at the N-C(5) bond when exposed to activated alkynes, forming specific ether derivatives. This cleavage rate is influenced by the electronic effects of substituents at the C-5 atom (Voskressensky et al., 2013).
Pharmaceutical Applications
- Synthesis of Benzodiazepine Derivatives : The compound plays a role in synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are closely related to benzodiazepines. These derivatives have a range of biological activities and applications in pharmaceuticals (Shaabani et al., 2009).
Structural and Conformational Studies
- Conformational Analysis : Studies have been conducted on the NMR spectra and conformational analysis of substituted derivatives of the compound, revealing preferences for specific ring conformations (Ott, Hiegemann & Duddeck, 1991).
Applications in Synthetic Chemistry
- Stereoselective Synthesis : The compound is used in the stereoselective synthesis of novel derivatives, employing processes like oxidation, cycloaddition, and reductive cleavage. Such synthetic methods are valuable in creating diverse molecular structures for various applications (Acosta Quintero et al., 2012).
Properties
IUPAC Name |
2-methyl-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-5,7H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCZQESAHAVOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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